Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride
Description
Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride (hereafter referred to as Compound X) is a heterocyclic organic compound characterized by a thiazolidine core (a five-membered ring containing nitrogen and sulfur) substituted with a 4-methyl-2-quinolyloxybutyl side chain. The dihydrochloride salt form enhances its solubility and stability for pharmacological applications.
Structure
3D Structure of Parent
Properties
CAS No. |
41288-16-8 |
|---|---|
Molecular Formula |
C17H24Cl2N2OS |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[4-(4-methylquinolin-2-yl)oxybutyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C17H22N2OS.2ClH/c1-14-12-17(18-16-7-3-2-6-15(14)16)20-10-5-4-8-19-9-11-21-13-19;;/h2-3,6-7,12H,4-5,8-11,13H2,1H3;2*1H |
InChI Key |
GMRUSNUZAOUIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCCN3CCSC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-(4-(4-methyl-2-quinolyloxy)butyl) Substituent
The key intermediate, 4-(4-methyl-2-quinolyloxy)butyl halide (e.g., bromide or chloride), is synthesized by:
Alkylation of Thiazolidine Core
- Step 3: The thiazolidine-2,4-dione or thiazolidine core is reacted with the quinolyloxybutyl halide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Step 4: A base such as potassium carbonate (K2CO3) is used to deprotonate the nitrogen of the thiazolidine ring, facilitating nucleophilic substitution on the halide.
- Step 5: The reaction mixture is stirred at elevated temperature (e.g., 60–80 °C) for several hours until completion.
Isolation and Purification
- Step 6: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.
- Step 7: The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Step 8: The crude product is purified by recrystallization or column chromatography.
Formation of the Dihydrochloride Salt
- Step 9: The purified free base is dissolved in an appropriate solvent (e.g., ethanol or isopropanol).
- Step 10: Anhydrous hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise to the solution under cooling.
- Step 11: The dihydrochloride salt precipitates out and is collected by filtration, washed with cold solvent, and dried under vacuum.
Representative Data Table of Reaction Conditions and Yields
| Step | Reaction Component | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of 4-methyl-2-quinolol | 1,4-dihalobutane, K2CO3, DMF, 80 °C, 6 h | 75–85 | Formation of quinolyloxybutyl halide |
| 2 | Alkylation of thiazolidine core | Quinolyloxybutyl halide, K2CO3, DMF, 70 °C, 8 h | 65–80 | N-substitution on thiazolidine ring |
| 3 | Salt formation | HCl in ethanol, 0–5 °C, 2 h | 90–95 | Precipitation of dihydrochloride salt |
Research Findings and Optimization Notes
- The alkylation step requires careful control of temperature and stoichiometry to avoid side reactions such as over-alkylation or decomposition of the thiazolidine ring.
- Use of polar aprotic solvents like DMF enhances nucleophilicity and reaction rates.
- The dihydrochloride salt form improves compound stability and water solubility, which is critical for biological applications.
- Purification by recrystallization from alcohols yields high-purity crystalline salts suitable for further pharmacological evaluation.
- Alternative bases such as cesium carbonate or sodium hydride may be employed to optimize yields depending on substrate reactivity.
- The presence of the quinolyloxy moiety requires mild reaction conditions to prevent cleavage of the ether linkage.
Chemical Reactions Analysis
Types of Reactions
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiazolidine ring may contribute to the compound’s bioactivity by modulating cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound X shares structural similarities with piperidine-based dihydrochloride derivatives reported in Molecules (2013) . Below is a comparative analysis of key features:
| Property | Compound X | Piperidine Derivatives (e.g., 13c–13g) |
|---|---|---|
| Core Structure | Thiazolidine ring (N, S) | Piperidine ring (N) |
| Substituent | 4-Methyl-2-quinolyloxybutyl | Dimethoxylbenzyloxyimino groups (e.g., 2',5'-dimethoxy) |
| Salt Form | Dihydrochloride | Dihydrochloride |
| Melting Point | Not reported in evidence | 189–230°C (e.g., 13c: 189–192°C; 13g: 227–230°C) |
| Spectroscopic Data | Not reported in evidence | 1H-NMR (δ 1.5–4.5 ppm), MS-ESI (m/z 278–304) |
Functional Group Impact
- Quinolyl vs. This may enhance DNA-binding affinity, a trait observed in quinolone antibiotics .
- Ring System Differences : The thiazolidine core (vs. piperidine) introduces sulfur, which can influence redox activity and metal chelation. Piperidine derivatives, however, benefit from conformational flexibility due to their six-membered ring .
Pharmacological Potential
- Antimicrobial Activity: Piperidine derivatives (e.g., 13c–13g) show moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) . Compound X’s quinolyl group may improve efficacy against Gram-negative bacteria, as seen in fluoroquinolones.
- Solubility and Bioavailability: Both compound classes utilize dihydrochloride salts to enhance water solubility. However, the lipophilic quinolyl group in Compound X may improve membrane permeability compared to polar dimethoxybenzyl groups .
Biological Activity
Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and other health conditions. This article reviews the available literature regarding its biological activity, including its mechanisms of action, therapeutic effects, and associated case studies.
Overview of Thiazolidine Compounds
Thiazolidines are a class of compounds known for their diverse biological activities. They are primarily recognized for their role as thiazolidinediones (TZDs), which are used in the treatment of type 2 diabetes due to their insulin-sensitizing effects. TZDs, such as pioglitazone and rosiglitazone, have been extensively studied for their impact on glucose metabolism and lipid profiles.
The biological activity of thiazolidine derivatives is often mediated through their interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. Activation of PPAR-γ leads to:
- Increased Insulin Sensitivity : Enhancing glucose uptake in adipose tissue and muscle.
- Anti-inflammatory Effects : Modulating inflammatory pathways, which is crucial in metabolic diseases.
- Lipid Metabolism Regulation : Improving lipid profiles by reducing triglycerides and increasing HDL cholesterol levels.
Efficacy in Nonalcoholic Steatohepatitis (NASH)
A meta-analysis focusing on thiazolidinedione therapy in patients with nonalcoholic steatohepatitis (NASH) revealed significant findings regarding the efficacy of these compounds:
| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value |
|---|---|---|---|
| Improvement in advanced fibrosis | 3.15 | 1.25 - 7.93 | 0.01 |
| Improvement in fibrosis of any stage | 1.66 | 1.12 - 2.47 | 0.01 |
| NASH resolution | 3.22 | 2.17 - 4.79 | <0.001 |
These results indicate that thiazolidinedione therapy significantly improves liver histology in patients with advanced fibrosis and NASH, even among those without diabetes .
Cardiovascular Effects
Thiazolidinediones have also been studied for their cardiovascular impacts. The PROactive study demonstrated that pioglitazone reduced the risk of macrovascular events by approximately 16%, indicating a potential protective effect against cardiovascular disease . However, concerns about fluid retention and heart failure have been raised, although these may not directly correlate with increased morbidity or mortality .
Case Studies
Case Study 1: Efficacy in Diabetes Management
A clinical trial involving patients with type 2 diabetes showed that treatment with thiazolidinedione resulted in a significant reduction in HbA1c levels by approximately 1.0% to 1.5%, alongside an increase in body weight by about 3 kg . These findings underscore the compound's effectiveness in glycemic control but also highlight the need for monitoring weight changes.
Case Study 2: Impact on Liver Health
In another study focusing on patients with NASH, thiazolidinedione therapy led to notable improvements in liver function tests and histological features after six months of treatment . This suggests a dual benefit of thiazolidine compounds not only in metabolic regulation but also in liver health.
Q & A
Q. What are the standard synthetic protocols for preparing thiazolidine derivatives with quinoline substituents?
The synthesis of thiazolidine derivatives typically involves condensation reactions between amines and carbonyl-containing precursors. For example, a general method involves refluxing a triazole derivative with a substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . For quinoline-substituted derivatives, introducing the quinoline moiety via alkoxy linkages (e.g., 4-methyl-2-quinolyloxy) may require nucleophilic substitution or coupling reactions. Optimization of reaction time, temperature, and stoichiometry is critical to maximize yield .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Key techniques include:
- 1H-NMR : To confirm the presence of specific protons, such as thiazolidine ring protons and quinoline substituents. For example, derivatives like 3-amino-4-(dimethoxybenzyloxyimino)piperidine dihydrochloride show distinct aromatic and aliphatic proton signals in the 1.5–7.5 ppm range .
- Mass spectrometry (MS-ESI) : To verify molecular weight and fragmentation patterns. A molecular ion peak at m/z 278 (M+H)+ was reported for similar thiazolidine derivatives .
- Melting point analysis : To assess purity, with deviations >2°C indicating impurities .
Q. What in vitro assays are recommended to evaluate the compound’s therapeutic potential?
For thiazolidine derivatives, assays targeting metabolic or enzymatic pathways are common:
- DPP-IV inhibition assays : Used for antidiabetic compounds (e.g., teneligliptin, a thiazolidine-containing DPP-IV inhibitor) .
- Euglycemic/hypolipidemic activity : Evaluated via glucose uptake assays in adipocytes or hepatocytes, as demonstrated for 5-(4-substituted-phenyl)methylene thiazolidine-2,4-diones .
Advanced Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
Yield optimization requires systematic screening of catalysts, solvents, and reaction parameters. For example:
- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) are often used to facilitate imine formation in thiazolidine synthesis .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of hydrophobic intermediates.
- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction kinetics but must avoid decomposition .
- Stoichiometric ratios : A 1:1 molar ratio of amine to aldehyde precursor minimizes side products .
Q. What strategies resolve discrepancies in reported biological activities of thiazolidine derivatives across studies?
Contradictions may arise from differences in assay protocols, cell lines, or compound purity. Mitigation strategies include:
- Standardized assay conditions : Use established cell lines (e.g., HEK293 for DPP-IV assays) and validate via positive controls (e.g., teneligliptin) .
- Metabolic stability testing : Assess compound degradation in physiological buffers to rule out false negatives .
- Structural confirmation : Re-evaluate NMR and MS data to ensure batch-to-batch consistency .
Q. How can structural ambiguities arising from conflicting spectroscopic data be addressed?
Ambiguities in NMR or MS data require complementary techniques:
- 2D-NMR (COSY, HSQC) : Resolves overlapping proton signals and assigns carbon-proton correlations .
- X-ray crystallography : Provides definitive proof of molecular geometry, as used for teneligliptin’s stereochemical confirmation .
- Isotopic labeling : Tracks reaction pathways and validates proposed structures .
Q. How should structure-activity relationship (SAR) studies be designed to enhance selectivity toward molecular targets?
SAR studies should systematically modify substituents and analyze activity changes:
- Quinoline moiety modifications : Vary the position and size of substituents (e.g., 4-methyl vs. 4-ethyl) to assess steric and electronic effects on target binding .
- Thiazolidine ring substitutions : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .
- Pharmacophore mapping : Compare with known inhibitors (e.g., teneligliptin’s DPP-IV binding site) to identify critical interactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
